molecular formula C29H27N3O2 B2368781 1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-84-7

1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No. B2368781
CAS RN: 478032-84-7
M. Wt: 449.554
InChI Key: LLPFFWOYHYDXLG-AJBULDERSA-N
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Description

The compound “1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile” is a complex organic molecule . It has a molecular formula of C29H27N3O2 .

Scientific Research Applications

Antimicrobial Activity

1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, as a pyrrole derivative, has been studied for its potential antimicrobial properties. Pyrrole derivatives, in general, have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This is evidenced by the synthesis and in vitro evaluation of similar pyrrole compounds demonstrating potent antimicrobial activity (Mohamed, El-Domany, & Abd El-hameed, 2009).

Synthetic and Structural Studies

Pyrrole derivatives are also the subject of extensive synthetic and structural studies. For instance, the synthesis and X-ray structural analysis of N-(pyrrol-2-yl)amines, a category closely related to the chemical structure , highlight the significance of these compounds as synthetic intermediates for other valuable substances (Macías, Castillo, & Portilla, 2018). Similarly, the synthesis of novel heterocycles containing pyrrole moieties has been explored, with attention to their structural characteristics and potential applications (Vazirimehr, Davoodnia, Nakhaei-Moghaddam, & Tavakoli-Hoseini, 2017).

Potential in Corrosion Inhibition

Another interesting application of pyrrole derivatives is in corrosion inhibition. Studies on similar compounds have shown that they can act as effective corrosion inhibitors for metals in acidic environments. This application is supported by both experimental and theoretical investigations (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Exploration in Medicinal Chemistry

In medicinal chemistry, pyrrole derivatives have been explored for their potential anti-tubercular, anti-inflammatory, and anticancer activities. This exploration includes the synthesis of novel pyrrole derivatives and their in vitro evaluation against various biological targets (Uthale, 2014).

properties

IUPAC Name

1-butyl-2-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2/c1-3-4-18-32-27(22-14-9-6-10-15-22)26(21-12-7-5-8-13-21)24(19-30)29(32)31-20-23-16-11-17-25(34-2)28(23)33/h5-17,20,33H,3-4,18H2,1-2H3/b31-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPFFWOYHYDXLG-AJBULDERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=C(C(=CC=C2)OC)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=C(C(=CC=C2)OC)O)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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